

Spectroscopic Profile of (1H-indazol-5-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1H-indazol-5-yl)methanol**, a key heterocyclic building block in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a critical reference for the identification, characterization, and quality control of this compound in a research and development setting.

Core Spectroscopic Data

The structural integrity and purity of **(1H-indazol-5-yl)methanol** ($C_8H_8N_2O$, Molar Mass: 148.16 g/mol) are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally-derived spectra for this specific isomer is limited, data from closely related analogs and general principles of spectroscopy for indazole derivatives allow for a reliable prediction and interpretation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **(1H-indazol-5-yl)methanol** in solution, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the solvent used.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic methylene carbon.

Table 1: Predicted NMR Spectroscopic Data for **(1H-indazol-5-yl)methanol**

¹ H NMR (Predicted)	Atom	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	H-3, H-4, H-6, H-7	~7.0 - 8.2	m	-
Methylene Protons	-CH ₂ -	~4.6 - 4.8	s	-
Hydroxyl Proton	-OH	Variable	br s	-
Imidazole Proton	N-H	~13.0	br s	-
¹³ C NMR (Predicted)	Atom	Chemical Shift (δ , ppm)		
Aromatic Carbons	C3, C4, C5, C6, C7, C7a, C3a	~110 - 142		
Methylene Carbon	-CH ₂ -	~60 - 65		

Note: Predicted values are based on typical chemical shifts for indazole derivatives and related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **(1H-indazol-5-yl)methanol** is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 2: Predicted IR Absorption Bands for **(1H-indazol-5-yl)methanol**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (Indazole)	Stretching	3100 - 3500	Medium, Broad
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Aliphatic)	Stretching	2850 - 3000	Medium
C=C (Aromatic)	Stretching	1450 - 1600	Medium to Strong
C-O (Alcohol)	Stretching	1000 - 1260	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For **(1H-indazol-5-yl)methanol**, a soft ionization technique such as Electrospray Ionization (ESI) is commonly used.

Table 3: Predicted Mass Spectrometry Data for **(1H-indazol-5-yl)methanol**

Ion	Predicted m/z	Description
[M+H] ⁺	149.0715	Protonated Molecular Ion
[M+Na] ⁺	171.0534	Sodium Adduct
[M-H ₂ O] ⁺	131.0609	Loss of Water

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **(1H-indazol-5-yl)methanol**. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1H-indazol-5-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS).

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **(1H-indazol-5-yl)methanol** sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal.

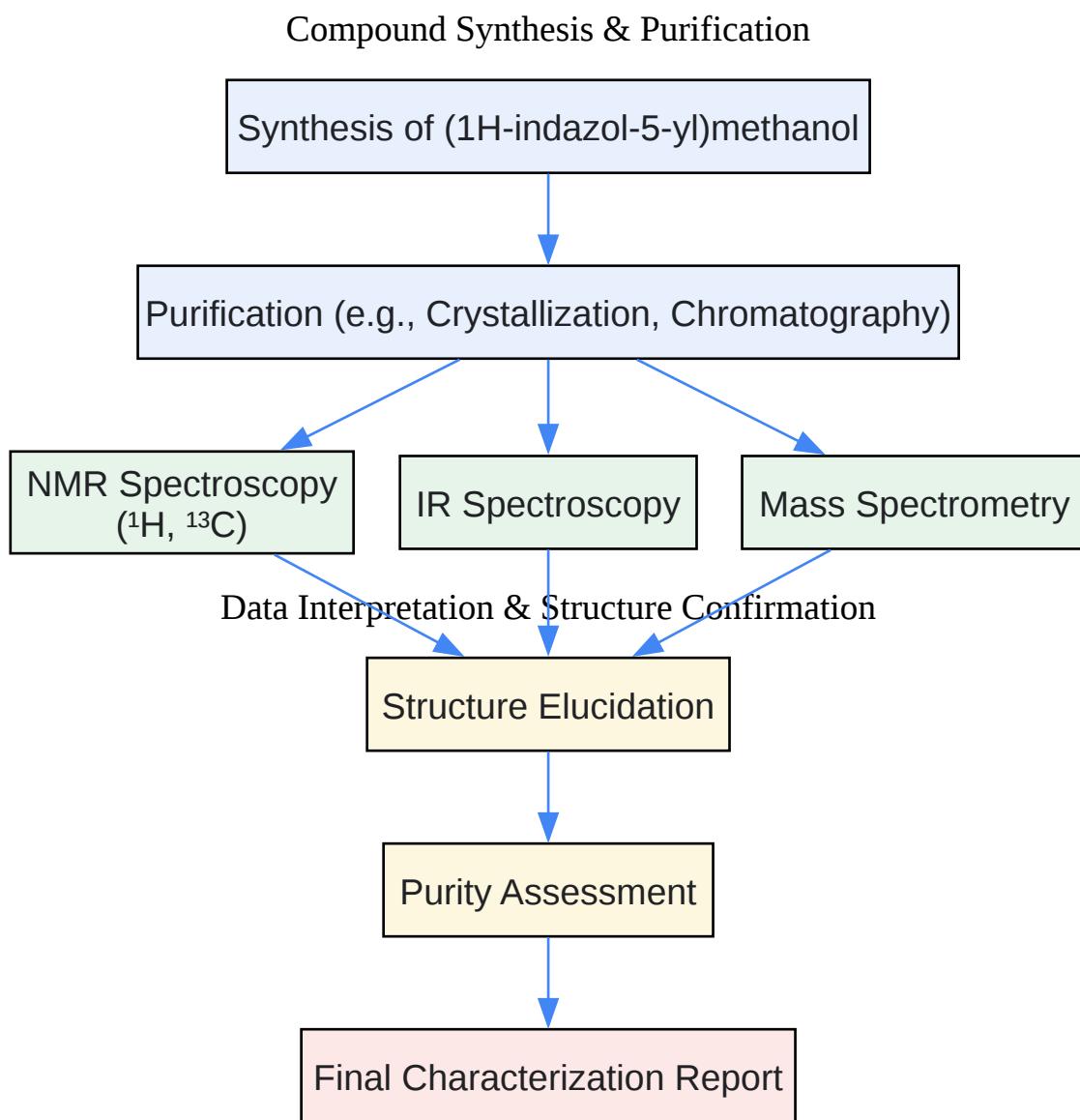
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **(1H-indazol-5-yl)methanol** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
- Data Analysis: Determine the m/z value of the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(1H-indazol-5-yl)methanol**.



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